6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
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Overview
Description
6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a chemical compound known for its unique spiro structure, which consists of a benzopyran ring fused to a cyclopentane ring
Preparation Methods
The synthesis of 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a benzopyran derivative and a cyclopentanone derivative, which are reacted together in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can be compared with other similar compounds, such as:
6-Methoxy-3,4-dihydro-1H-isoquinoline: This compound shares a similar methoxy group and dihydro structure but differs in its ring system and biological activity.
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol: This compound has a similar benzopyran ring but includes additional functional groups that alter its reactivity and applications.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
6-methoxyspiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C14H16O3/c1-16-10-4-5-13-11(8-10)12(15)9-14(17-13)6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI Key |
ZCNHAXURISUXHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CCCC3)CC2=O |
Origin of Product |
United States |
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